REACTION_CXSMILES
|
C(O[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[N:16]=[C:15]([NH2:20])[CH:14]=[CH:13]2)C.[OH-:21].[Na+].C(Cl)Cl.C1[CH2:30][O:29][CH2:28][CH2:27]1>>[NH2:20][C:15]1[CH:14]=[CH:13][C:12]2[C:17](=[CH:18][CH:19]=[C:10]([C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[C:30]([O:29][CH2:28][CH3:27])=[O:21])[CH:11]=2)[N:16]=1 |f:1.2|
|
Name
|
6-(2-Ethoxyphenyl)quinolin-2-amine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC=C1)C=1C=C2C=CC(=NC2=CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC=C(C=C2C=C1)C1=C(C(=O)OCC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |